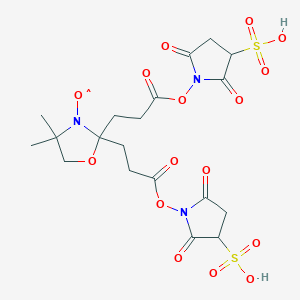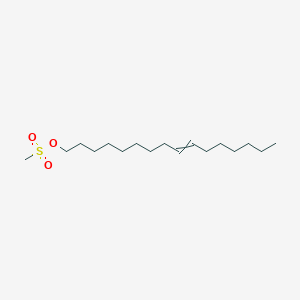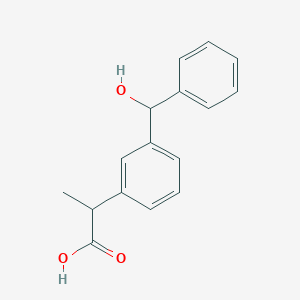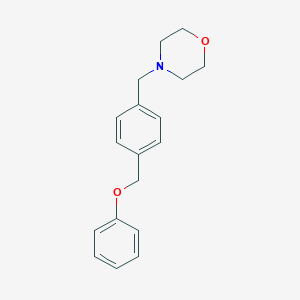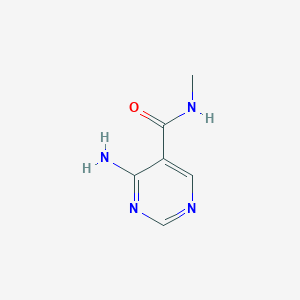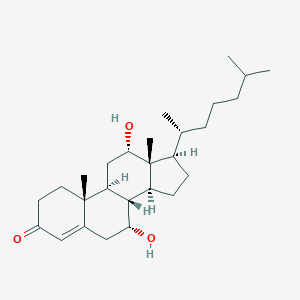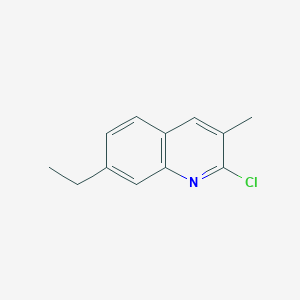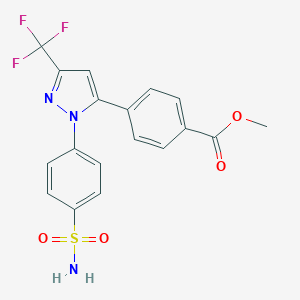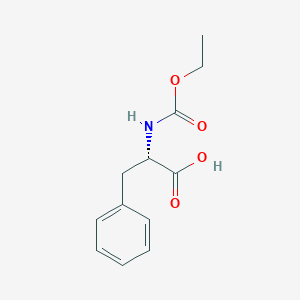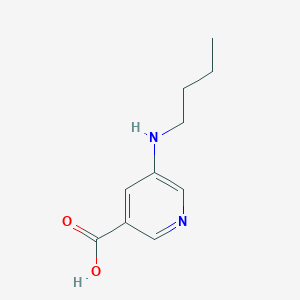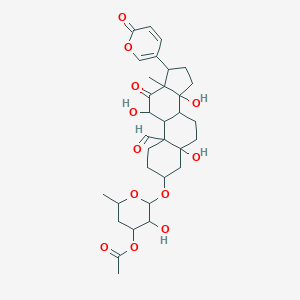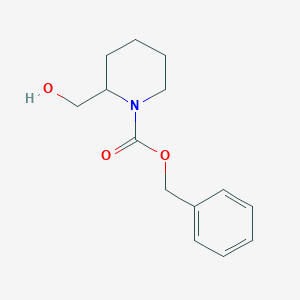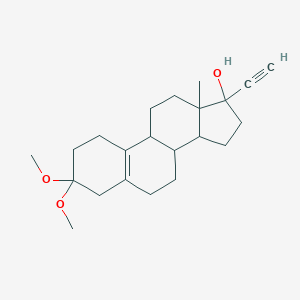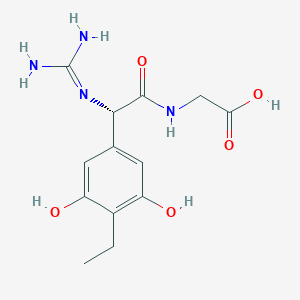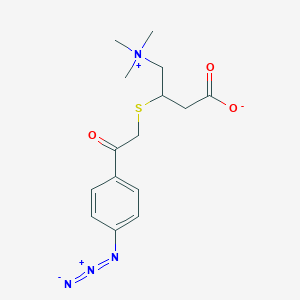
4-Azidophenacetylthiocarnitine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Azidophenacetylthiocarnitine, commonly known as 4-APT, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a derivative of L-carnitine, a naturally occurring amino acid that plays a crucial role in energy metabolism. 4-APT is synthesized by adding an azido group to the phenacetyl moiety of L-carnitine, making it a valuable tool for studying various biological processes.
Mechanism Of Action
The mechanism of action of 4-APT involves the covalent modification of proteins through the formation of a photoadduct. The azido group in 4-APT is activated by UV light, which results in the formation of a highly reactive nitrene intermediate. This intermediate can then react with nearby proteins, forming a covalent bond and modifying their function.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4-APT depend on the specific protein that is being modified. However, in general, the covalent modification of proteins can alter their function, localization, and stability. This can lead to changes in various biological processes such as signal transduction, gene expression, and metabolism.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 4-APT in lab experiments is its specificity. The covalent modification of proteins only occurs in the presence of UV light, allowing researchers to selectively modify specific proteins. Additionally, the use of 4-APT does not require genetic modification or disruption of cellular processes, making it a valuable tool for studying various biological processes.
However, there are also limitations to using 4-APT. The covalent modification of proteins can be irreversible, making it difficult to study the effects of the modification on protein function in vivo. Additionally, the use of UV light can cause damage to cells and tissues, limiting the applicability of 4-APT in certain experimental systems.
Future Directions
There are several future directions for the use of 4-APT in scientific research. One potential application is in the study of protein-protein interactions in complex biological systems. The specificity of 4-APT allows researchers to selectively modify specific proteins, allowing for the study of protein-protein interactions in their native environment.
Another potential application is in the study of protein localization and trafficking. The covalent modification of proteins with 4-APT can alter their localization, allowing researchers to study the mechanisms of protein trafficking and localization in living cells.
Finally, the use of 4-APT in combination with other analytical techniques such as mass spectrometry and proteomics can provide a more comprehensive understanding of protein function and regulation in complex biological systems.
In conclusion, 4-APT is a valuable tool for studying various biological processes. Its unique properties allow for the selective modification of specific proteins, making it a valuable tool for studying protein-protein interactions, protein localization, and protein function. While there are limitations to its use, the potential applications of 4-APT in scientific research are vast and exciting.
Synthesis Methods
The synthesis of 4-APT involves the reaction of L-carnitine with sodium azide and phenacyl bromide. The reaction results in the formation of 4-APT, which can be purified through recrystallization. The purity of the compound can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Scientific Research Applications
The unique properties of 4-APT make it a valuable tool for studying various biological processes. It is commonly used as a photoaffinity label, which allows researchers to selectively modify and study specific proteins in living cells. The azido group in 4-APT can be activated by UV light, which forms a covalent bond with nearby proteins. This allows researchers to study protein-protein interactions, protein localization, and protein function.
properties
CAS RN |
104061-09-8 |
|---|---|
Product Name |
4-Azidophenacetylthiocarnitine |
Molecular Formula |
C15H20N4O3S |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
3-[2-(4-azidophenyl)-2-oxoethyl]sulfanyl-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C15H20N4O3S/c1-19(2,3)9-13(8-15(21)22)23-10-14(20)11-4-6-12(7-5-11)17-18-16/h4-7,13H,8-10H2,1-3H3 |
InChI Key |
DTJOXIFZJQVZPU-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)CC(CC(=O)[O-])SCC(=O)C1=CC=C(C=C1)N=[N+]=[N-] |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)[O-])SCC(=O)C1=CC=C(C=C1)N=[N+]=[N-] |
synonyms |
4-azidophenacetylthiocarnitine PAP-TC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



